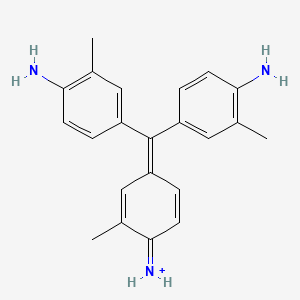
New fuchsin(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
New fuchsin(1+) is an iminium ion obtained by protonation of the imino group of new fuchsin free base. It is a conjugate acid of a new fuchsin free base.
Scientific Research Applications
Electropolymerization and Electrochemical Properties
New Fuchsin(1+) is utilized in the electropolymerization process to produce stable and electrochemically active films. These films are applicable on various electrode surfaces, such as glassy carbon, platinum, gold, and semiconductor tin oxide. They exhibit significant redox behavior and electrocatalytic activities, including the reduction of nitrous acid and oxidation of iodate, among others, in different aqueous solutions (Chen & Fa, 2003).
Application in Dye-Sensitized Solar Cells
New Fuchsin(1+) has been explored as an inexpensive and effective photosensitizer in dye-sensitized solar cells (DSSC). This application leverages its water-soluble property and the results from computational, spectroscopy, and cyclic voltammetry studies support its potential in photovoltaic devices (Kokal et al., 2019).
Corrosion Inhibition
Research demonstrates that New Fuchsin(1+) effectively inhibits the corrosion of mild steel in acidic environments. The concentration of New Fuchsin(1+) positively correlates with the increase in polarization resistance, showcasing its potential as a corrosion inhibitor (Ashassi-Sorkhabi & Seifzadeh, 2008).
Photodynamic Therapy Applications
New Fuchsin(1+), also known as Magenta III, is studied for its potential applications in photodynamic therapy. The commercial sample contains different dye components, including Magenta II and Magenta I (Rosaniline), which necessitates the need for precise isolation and purification processes to ensure high purity for therapeutic applications (Montes de Oca et al., 2010).
Organic Semiconductor Properties
Acid fuchsin, a derivative of New Fuchsin(1+), is recognized as a new organic semiconductor. It exhibits polycrystalline nature and is suitable for application in photovoltaic devices due to its optical and electrical properties (El-Zaidia et al., 2019).
Hybrid Film Formation for Electrochemical Applications
New Fuchsin(1+) has been used to create hybrid films with polyoxometalate for electrochemical applications. These films are stable, electrochemically active, and demonstrate pH-dependent redox behavior, making them suitable for various electrochemical processes (Chen & Fa, 2004).
properties
Molecular Formula |
C22H24N3+ |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[4-[bis(4-amino-3-methylphenyl)methylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]azanium |
InChI |
InChI=1S/C22H23N3/c1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18/h4-12,23H,24-25H2,1-3H3/p+1 |
InChI Key |
MUFPRITXEIBEMS-UHFFFAOYSA-O |
SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=[NH2+] |
Canonical SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=[NH2+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[4-[[4-(4-fluorophenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-thiophenesulfonamide](/img/structure/B1228667.png)
![N-(4-Bromo-2-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B1228669.png)
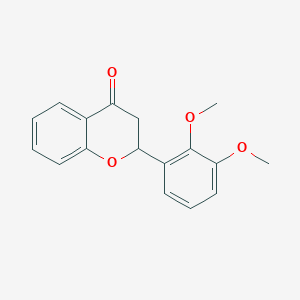


![4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B1228675.png)
![1-Tert-butyl-3-[[(2-chlorophenyl)-oxomethyl]amino]thiourea](/img/structure/B1228677.png)
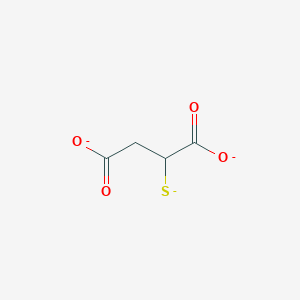
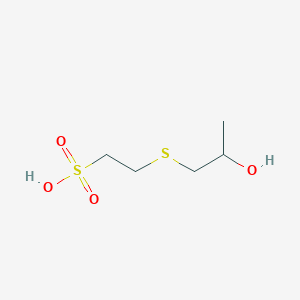
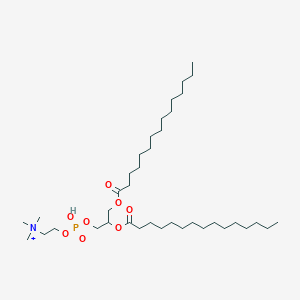

![5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one](/img/structure/B1228687.png)
![N'-(4-nitrophenyl)-9-oxo-3-bicyclo[3.3.1]nonanecarbohydrazide](/img/structure/B1228689.png)